Cefprozil is a semisynthetic, second-generation cephalosporin antibiotic for oral administration. [] It is classified as a beta-lactam antibiotic, characterized by a beta-lactam ring in its molecular structure. [] Cefprozil exhibits a broad spectrum of activity against various gram-positive and gram-negative bacteria, making it suitable for studying bacterial infections and resistance mechanisms. []
Cefprozil is classified as a second-generation cephalosporin antibiotic. It is derived from 7-aminocephalosporanic acid and modified to enhance its antibacterial activity. The compound's structure includes a prop-1-enyl group at position 3 and an (R)-2-amino-2-(4-hydroxyphenyl)acetamido group at position 7, which contribute to its pharmacological properties .
The synthesis of cefprozil can be achieved through several methods, with notable routes including:
The molecular formula for cefprozil is , with a molecular weight of approximately 373.42 g/mol. The compound features:
The stereochemistry at the 7-position is critical for its activity, as the (R)-configuration is necessary for optimal binding to bacterial penicillin-binding proteins .
Cefprozil undergoes various chemical reactions typical of β-lactam antibiotics:
These reactions are essential for both its synthesis and modification for enhanced therapeutic effects.
Cefprozil exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins located inside the bacterial cell wall, which are crucial for cross-linking peptidoglycan layers. This binding disrupts cell wall integrity, leading to cell lysis and death. The effectiveness against both Gram-positive and some Gram-negative bacteria stems from this mechanism .
Cefprozil exhibits several important physical and chemical properties:
Cefprozil is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its applications include:
In addition to these therapeutic uses, cefprozil serves as a model compound in pharmaceutical research for developing new cephalosporin derivatives with improved efficacy or reduced side effects .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3